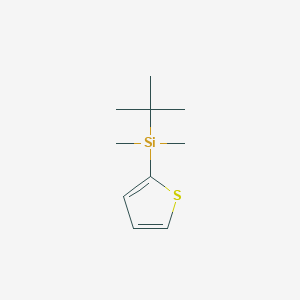

2-(Tert-butyldiméthylsilyl)thiophène

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Electronics

1.1 Role as a Building Block in Organic Semiconductors

2-(Tert-butyldimethylsilyl)thiophene serves as a crucial building block in the synthesis of organic semiconductors. Its derivatives, such as bibenzo[c]thiophene compounds, have been synthesized to enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of tert-butyldimethylsilyl groups improves the solubility and stability of these compounds, making them suitable for device fabrication.

| Compound | Application | Key Properties |

|---|---|---|

| 4,4'-bibenzo[c]thiophene | OLEDs | High photoluminescence efficiency |

| 1,1'-Si-4,4'-bibenzo[c]thiophene | OFETs | Enhanced charge transport properties |

| 1,1',3,3'-Si-4,4'-bibenzo[c]thiophene | OPVs | Improved light absorption |

The photophysical properties of these compounds have been characterized using techniques such as UV-Vis spectroscopy and fluorescence spectroscopy, revealing their potential for high-performance optoelectronic devices .

Medicinal Chemistry

2.1 Mitochondrial Targeting

Recent studies have highlighted the utility of thiophene derivatives as mitochondrial carriers for drug delivery. The incorporation of 2-(tert-butyldimethylsilyl)thiophene into chimeric drugs has shown promising results in targeting mitochondria effectively. For instance, a study developed a thiophene-containing chimeric drug that demonstrated enhanced accumulation in mitochondria, leading to improved antitumor activity against resistant breast cancer cell lines .

Case Study: Chimeric Drug Design

- Drug : Thio-DCA (Dichloroacetate linked to thiophene)

- Target : Pyruvate dehydrogenase kinase (PDHK)

- Outcome : Increased efficacy against breast cancer cell lines (MDA-MB-468, MDA-MB-231)

This application underscores the versatility of thiophenes in drug design and their potential to overcome challenges associated with drug resistance in cancer therapy .

Synthetic Methodologies

3.1 Modular Synthesis

The synthesis of 2-(tert-butyldimethylsilyl)thiophene derivatives has been achieved through various modular approaches. These methodologies facilitate the construction of complex molecular architectures that are essential for developing new materials with tailored properties.

| Synthesis Method | Description | Advantages |

|---|---|---|

| Lithiation followed by silylation | Introduction of silyl groups onto thiophene rings | High selectivity and yield |

| Coupling reactions | Formation of aryl-substituted thiophenes | Versatile and efficient |

The development of efficient synthetic routes is crucial for expanding the library of thiophene derivatives available for research and application in advanced materials .

Mécanisme D'action

La Philanthotoxin-343 exerce ses effets en bloquant de manière non sélective les canaux ioniques des neurotransmetteurs excitants, notamment les récepteurs nicotiniques de l’acétylcholine et les récepteurs ionotropes du glutamate . Le composé possède un groupe céphalique aromatique hydrophobe et une queue polyamine hydrophile, ce qui lui permet de se lier à l’intérieur du canal ionique et d’inhiber sa fonction . Ce mécanisme d’action est crucial pour ses propriétés neuroprotectrices et insecticides.

Méthodes De Préparation

La synthèse de la Philanthotoxin-343 implique plusieurs étapes, en commençant par la préparation de la chaîne polyamine et la fixation ultérieure du groupe céphalique aromatique. La voie de synthèse comprend généralement :

Étape 1 : Préparation de la chaîne polyamine par une série de réactions d’amination.

Étape 2 : Couplage de la chaîne polyamine avec un aldéhyde aromatique pour former la base de Schiff intermédiaire.

Étape 3 : Réduction de la base de Schiff pour obtenir le produit final, la Philanthotoxin-343.

Analyse Des Réactions Chimiques

La Philanthotoxin-343 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la chaîne polyamine, modifiant l’activité du composé.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe céphalique aromatique, conduisant à la formation de différents analogues.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications dans la recherche scientifique

La Philanthotoxin-343 a plusieurs applications dans la recherche scientifique, notamment :

Neuroprotection : Il a été démontré qu’elle protège contre les dommages rétiniens induits par le récepteur N-méthyl-D-aspartate en réduisant le stress nitrosatif.

Inhibition des récepteurs : La Philanthotoxin-343 inhibe les récepteurs nicotiniques de l’acétylcholine et les récepteurs ionotropes du glutamate, ce qui la rend utile pour l’étude des fonctions de ces récepteurs.

Potentiel insecticide : En raison de sa capacité à bloquer les canaux ioniques des neurotransmetteurs, la Philanthotoxin-343 et ses analogues sont explorés comme insecticides potentiels.

Comparaison Avec Des Composés Similaires

La Philanthotoxin-343 est comparée à d’autres composés similaires, tels que :

Activité Biologique

2-(Tert-butyldimethylsilyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 2-(Tert-butyldimethylsilyl)thiophene, summarizing relevant research findings, case studies, and mechanisms of action.

- Chemical Formula : C₁₁H₁₈S

- CAS Number : 163079-25-2

- Molecular Weight : 198.34 g/mol

The biological activity of 2-(Tert-butyldimethylsilyl)thiophene is primarily attributed to its interactions with various molecular targets. The thiophene ring structure allows for significant biochemical interactions through:

- Hydrogen Bonding : The tert-butyldimethylsilyl group enhances the compound's solubility and stability, allowing it to form hydrogen bonds with biological molecules.

- Aromatic Interactions : The thiophene moiety can interact with aromatic residues in proteins, influencing their function and modulating signaling pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit antimicrobial properties against various bacterial strains. A study demonstrated that 2-(Tert-butyldimethylsilyl)thiophene showed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. Notably:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., MDA-MB-231 for breast cancer) reported that 2-(Tert-butyldimethylsilyl)thiophene induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell lines.

- Mechanistic Insights : The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This action is similar to known chemotherapeutic agents that target microtubules.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports evaluated the efficacy of various thiophene derivatives against breast cancer cell lines. Among them, 2-(Tert-butyldimethylsilyl)thiophene exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MDA-MB-231 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of 2-(Tert-butyldimethylsilyl)thiophene was assessed against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Data Summary

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | IC50 ~ 15 µM (MDA-MB-231) |

| Antimicrobial | Inhibits growth of bacteria | MIC ~ 32 µg/mL (S. aureus, E. coli) |

| Anti-inflammatory | Reduces cytokine production | Not quantified |

Propriétés

IUPAC Name |

tert-butyl-dimethyl-thiophen-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18SSi/c1-10(2,3)12(4,5)9-7-6-8-11-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDERSDBULDLBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456764 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163079-25-2 | |

| Record name | 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butyldimethylsilyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.